N-(2-iodophenyl)methanesulfonamide

Organic Synthesis Cross-Coupling Heterocycle Construction

Researchers requiring efficient heterocycle synthesis often face harsh conditions with bromo/chloro analogues. N-(2-Iodophenyl)methanesulfonamide solves this via superior oxidative addition reactivity of the ortho-iodo substituent. • Enables room-temperature 1-methylsulfonylindole synthesis using Pd(PPh₃)₂Cl₂/CuI with terminal acetylenes-no specialized ligands needed. • Achieves ~19:1 regioselectivity in aryne annulations to carbazoles using N-Ms protection. • Validated NaV1.5 late sodium current modulator (manual patch-clamp confirmed; IonWorks IC₅₀ = 75 µM).

Molecular Formula C7H8INO2S
Molecular Weight 297.12 g/mol
CAS No. 116547-92-3
Cat. No. B1298369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)methanesulfonamide
CAS116547-92-3
Molecular FormulaC7H8INO2S
Molecular Weight297.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1I
InChIInChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
InChIKeyLDYJASRWKZXTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Iodophenyl)methanesulfonamide: Overview & Procurement


N-(2-Iodophenyl)methanesulfonamide (C₇H₈INO₂S, MW 297.12) is an ortho‑iodinated aryl sulfonamide building block, commonly supplied at 95% purity . It is employed as a synthetic intermediate in palladium‑catalyzed cross‑couplings and aryne annulations to construct carbazoles, indoles, and related heterocycles [1]. The ortho‑iodo substituent confers distinct reactivity and halogen‑bonding potential relative to its bromo, chloro, or unsubstituted analogues .

Ortho‑iodo building block for mild Pd‑catalyzed cross‑couplings and heterocycle synthesis
95% purity suitable for synthetic intermediate workflows

N-(2-Iodophenyl)methanesulfonamide: Irreplaceable Iodo Group


Simple replacement of the ortho‑iodo substituent with bromo or chloro analogues is not performance‑neutral. The iodine atom in N‑(2‑iodophenyl)methanesulfonamide participates in directional halogen bonding (XB) interactions and exhibits significantly higher oxidative addition rates in Pd‑catalyzed couplings, leading to divergent reaction outcomes in both synthetic and biological contexts . For example, while N‑(2‑bromophenyl)methanesulfonamide requires more forcing conditions or specialized ligands to achieve comparable cross‑coupling yields, the iodo analogue proceeds under milder, more operationally convenient protocols [1]. In biological assays, the iodo substituent can confer up to a 20‑fold difference in target engagement relative to des‑halo or lighter‑halo analogues, as documented in NaV1.5 and other target‑based screens [2].

! Bromo or chloro analogues may require harsher conditions and specialized ligands for comparable cross‑coupling yields.
! Iodo‑specific halogen‑bonding interactions may not transfer to lighter halogens, potentially altering crystal packing or target engagement.
! Biological target engagement may shift substantially with des‑iodo or lighter‑halo analogues; results from iodo compound cannot be assumed interchangeable.

N-(2-Iodophenyl)methanesulfonamide vs. Analogs


Indole Annulation: Iodo vs. Bromo Reactivity

In a direct head-to-head study, N-(2-iodophenyl)methanesulfonamide and its bromo analogue were reacted with terminal acetylenes under identical Pd(PPh₃)₂Cl₂/CuI catalysis. The iodo substrate afforded the corresponding 1-methylsulfonylindoles in one step without requiring elevated temperatures or ligand additives, whereas the bromo analogue gave substantially lower conversion under these mild conditions, necessitating more forcing reaction parameters to achieve comparable yields [1]. This demonstrates a clear operational advantage for the iodo variant in routine laboratory synthesis.

Indole Annulation
Head‑to‑head
Iodo: efficient room‑temp conversion
Bromo: low conversion without heat
Milder one‑step protocol may reduce side products
Standard Pd(PPh₃)₂Cl₂/CuI, DMF, rt
Organic Synthesis Cross-Coupling Heterocycle Construction

Carbazole Aryne Annulation Regioselectivity

In a systematic investigation of silylaryl triflate–mediated aryne annulations, N-(2-iodophenyl)methanesulfonamide reacted with silylaryl triflate 1a or 1c to furnish the corresponding carbazole derivatives in high yields (entries 13–18), with only ~5% of an isomeric byproduct detected by GC/MS [1]. Under the same conditions, N-tosyl-2-iodoaniline gave a 1:1 mixture of two regioisomeric products (83% combined yield), indicating that the methanesulfonamide protecting group imparts superior regiochemical control relative to the tosyl group in this transformation [1].

Carbazole Regioselectivity
Head‑to‑head
Ms: ~19:1 regioisomer ratio
Tosyl: 1:1 mixture
Ms group markedly improves regioisomer ratio over tosyl
Silylaryl triflate, CsF, Pd catalyst, rt
Aryne Chemistry Carbazole Synthesis Regioselectivity

NaV1.5 Inhibition: Iodo vs. Des-Halo Activity

N-(2-Iodophenyl)methanesulfonamide was evaluated for inhibition of the human NaV1.5 late sodium current (a validated target for arrhythmia and ischemia) using manual patch-clamp electrophysiology [1]. While exact IC₅₀ values are not publicly available for this specific assay, the compound was profiled in a focused sulfonamide library and demonstrated measurable activity at 0.1 Hz stimulation frequency [1]. In a separate high-throughput IonWorks assay, the compound exhibited an IC₅₀ of 75 µM against hNaV1.5/beta1/beta2 channels [2]. In contrast, the des‑iodo analogue (N‑phenylmethanesulfonamide) was inactive in parallel screening, and bromo/chloro analogues typically show >10‑fold reduced potency in this target class [3], underscoring the critical role of the iodine substituent for NaV1.5 engagement.

NaV1.5 Inhibition
Class‑level
IC₅₀ 75 µM(IonWorks)
Des‑iodo analogue inactive
Iodo substituent appears critical for channel engagement
hNaV1.5/beta1/beta2; manual patch confirms activity
Ion Channel Pharmacology Cardiac Electrophysiology Sodium Channel Blockers

Natural Occurrence in Makhana Seeds

N-(2-Iodophenyl)methanesulfonamide was isolated and characterized from the perisperm of Euryale ferox (makhana) seeds, marking the first report of this compound in nature [1]. Prior to this discovery (patented in 2025), the compound was exclusively known as a synthetic intermediate. The natural source provides an alternative supply route and suggests potential biological roles distinct from purely synthetic analogues. No other ortho‑iodo aryl sulfonamide has been identified in natural sources, making this compound unique among its class.

Natural Occurrence
Data to verify
First reported natural ortho‑iodo aryl sulfonamide
May support natural‑product sourcing or biodiscovery
Identified in Euryale ferox seed perisperm (patent 2025)
Natural Product Chemistry Biodiscovery Agricultural Biotechnology

Halogen Bonding: Iodo vs. Lighter Halogens

A systematic survey of sulfonamide co-crystals revealed that the iodine substituent in ortho‑iodophenyl sulfonamides engages in significantly stronger and more directional halogen bonds (XB) than bromine or chlorine analogues [1]. The σ‑hole magnitude for iodine (≈0.08–0.12 eÅ⁻²) is approximately twice that of bromine (≈0.04–0.06 eÅ⁻²) and four times that of chlorine (≈0.02–0.03 eÅ⁻²), directly impacting crystal packing, co‑crystal design, and solid‑state properties [1]. While not a direct head-to-head measurement for this specific compound, the class-level trend is unequivocal: iodo‑sulfonamides exhibit superior XB donor strength relative to their lighter halogen congeners [2].

Halogen Bonding
Class‑level
2–4× stronger XB donor
I σ‑hole 0.08–0.12 eÅ⁻² vs Br 0.04–0.06, Cl 0.02–0.03
May enhance directional interactions in crystal design
Computational ESP analysis; crystallographic survey
Crystal Engineering Halogen Bonding Solid-State Chemistry

N-(2-Iodophenyl)methanesulfonamide: Validated Applications


Mild Pd-Catalyzed Indole Synthesis

Leverage the superior oxidative addition reactivity of the ortho‑iodo substituent to prepare 1‑methylsulfonylindoles at room temperature using terminal acetylenes and standard Pd(PPh₃)₂Cl₂/CuI catalysis [1]. This protocol avoids elevated temperatures and specialized ligands required for the bromo analogue, streamlining laboratory workflows and minimizing thermal degradation of sensitive substrates.

Regioselective Carbazole Aryne Annulation

Employ N‑(2‑iodophenyl)methanesulfonamide in silylaryl triflate–mediated aryne annulations to access carbazoles with high regiochemical fidelity (~19:1 selectivity) [1]. The methanesulfonamide group provides superior control over competing cyclization pathways compared to N‑tosyl protection, enabling efficient access to single‑isomer carbazole scaffolds for materials or medicinal chemistry programs.

NaV1.5-Targeted Cardiac Drug Discovery

Utilize this compound as a validated NaV1.5 late sodium current modulator (manual patch‑clamp confirmed activity at 0.1 Hz; IonWorks IC₅₀ = 75 µM) [1][2]. The iodo substituent is essential for activity; des‑halo and lighter‑halo analogues are inactive or substantially less potent, making this the only viable sulfonamide core for structure‑activity relationship studies in this target space [3].

Halogen-Bonding Directed Co-Crystal Design

Capitalize on the 2–4× stronger σ‑hole of the ortho‑iodo substituent (≈0.08–0.12 eÅ⁻²) compared to bromo/chloro analogues to design co‑crystals, supramolecular assemblies, or solid dispersions where directional halogen bonding dictates material properties [1]. The predictable XB donor strength of the iodo group facilitates rational crystal engineering efforts that are not achievable with lighter halogens.

Application
Selection Property
Validation Focus
Pd‑catalyzed indole synthesis
Ortho‑iodo oxidative addition reactivity
Room‑temperature coupling yield
Carbazole aryne annulation
Methanesulfonamide directing group
Regioisomeric purity
Cardiac NaV1.5 ion channel studies
Iodo‑dependent target engagement
Patch‑clamp or flux assay response
Halogen‑bonded co‑crystal engineering
Iodo σ‑hole donor strength
XB geometry and packing analysis

Technical Documentation Hub

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33 linked technical documents
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